molecular formula C5H7NO B174903 1-Acetyl-1,2-dihydroazete CAS No. 136911-46-1

1-Acetyl-1,2-dihydroazete

Cat. No.: B174903
CAS No.: 136911-46-1
M. Wt: 97.12 g/mol
InChI Key: VCZMEQQJDCHGQF-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroazete is a monocyclic heterocyclic compound featuring a four-membered azete ring. This strained ring system is of significant interest in advanced organic and medicinal chemistry research, particularly in the development of novel synthetic methodologies . Compounds based on the azetidine scaffold, a saturated relative of the azete ring, are increasingly investigated for their utility in drug discovery and as key intermediates in the synthesis of more complex molecular architectures . The dihydroazete core, especially when functionalized with an acetyl group like this compound, serves as a valuable building block for exploring transition metal-mediated cyclization and cycloaddition reactions, which are pivotal for constructing pharmacologically active heterocycles . Researchers utilize this compound to access functionalized 1,4-dihydroazete derivatives, which can be synthesized via copper-catalyzed reactions involving ketenimine intermediates . Its primary research value lies in its role as a synthetic precursor for the development of new chemical entities and in studies aimed at understanding the reactivity of small, strained ring heterocycles under various catalytic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2H-azet-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZMEQQJDCHGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447916
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136911-46-1
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Acetyl 1,2 Dihydroazete and Its Derivatives

Strategies for 1,2-Dihydroazete Ring Formation

The formation of the 1,2-dihydroazete ring is primarily achieved through intramolecular cyclization pathways or intermolecular cycloaddition reactions.

Cyclization reactions involve the formation of the strained four-membered ring from a single, acyclic precursor. These methods rely on creating a key bond between the termini of a specific functional group arrangement.

Intramolecular 1,4-cyclization involves a precursor molecule where the nitrogen atom and a carbon atom at the 4-position are suitably functionalized to react and form the N1-C4 bond of the dihydroazete ring. This strategy is a fundamental approach for the synthesis of various medium-sized and small heterocycles. While specific examples detailing the synthesis of 1-acetyl-1,2-dihydroazete via this pathway are not extensively documented, the general principle is applied in the formation of other nitrogen-containing rings, such as 1,4-oxazepane-2,5-diones, where precursors are designed to facilitate ring closure. researchgate.net The success of such a cyclization for the 1,2-dihydroazete system would heavily depend on managing the conformational preferences of the acyclic precursor to favor the ring-closing step over other potential side reactions.

Electrocyclic reactions are a class of pericyclic reactions that involve the intramolecular formation of a sigma bond between the ends of a conjugated π-system. libretexts.org The formation of a 1,2-dihydroazete ring can be achieved through the 4π electrocyclic ring closure of an aza-1,3-diene. libretexts.orgijert.org Conversely, the ring-opening of 1,2-dihydroazete is also an electrocyclic reaction that yields the corresponding vinyl imine (aza-1,3-diene). ijert.org

These reactions are stereospecific and governed by the Woodward-Hoffmann rules, with the stereochemical outcome depending on whether the reaction is conducted under thermal or photochemical conditions. masterorganicchemistry.comyoutube.com The process involves the conversion of a π-bond to a σ-bond, leading to the formation of the cyclic structure. youtube.com Computational studies on the electrocyclic ring opening of the parent 1,2-dihydroazete have been performed to understand the energy barriers and pericyclic nature of this transformation. ijert.org This equilibrium between the cyclic and acyclic forms is a critical consideration in the synthesis and stability of 1,2-dihydroazete derivatives. nih.gov

Cycloaddition reactions are powerful methods for constructing cyclic compounds by combining two or more unsaturated molecules. slideshare.net For the synthesis of the 1,2-dihydroazete core, [2+2] and [3+1] cycloadditions are particularly relevant. nih.gov

The [2+2]-cycloaddition is a cornerstone for the synthesis of four-membered rings. nih.gov Photochemical [2+2] cycloadditions are particularly effective for creating strained ring systems like azetidines, which are precursors to 1,2-dihydroazetes. libretexts.org The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, yields an azetidine (B1206935) ring. researchgate.net Subsequent functional group manipulation, such as the elimination of a leaving group from the saturated azetidine ring, can introduce the double bond to form the 1,2-dihydroazete. nih.gov

These reactions are typically promoted by UV light, which excites one of the reaction partners to a higher energy state, allowing the otherwise thermally forbidden cycloaddition to occur. slideshare.netyoutube.com The choice of substrates is flexible, but the reaction often requires one partner to have a conjugated system to absorb light efficiently. libretexts.org Enantioselective variants of intermolecular [2+2] photocycloaddition reactions have been developed using visible light and chiral catalysts, demonstrating the potential for stereocontrol in the formation of these four-membered rings. nih.gov

Reaction TypeReactant 1Reactant 2ConditionsIntermediate ProductReference
Aza Paternò–BüchiImineAlkeneVisible Light, Triplet Energy Transfer CatalystAzetidine researchgate.net
Intermolecular Photocycloaddition2(1H)-QuinoloneOlefinVisible Light (λ = 419 nm), Chiral Lewis AcidCyclobutane-fused Azetidinone nih.gov

A more recent and advanced strategy for synthesizing substituted 1,2-dihydroazetes (specifically 2-azetines, which are tautomers) is the [3+1]-cycloaddition. nih.gov Copper(I)-catalyzed reactions have emerged as a prominent method in this category. nih.gov One such approach involves the reaction of alkenyldiazoacetates with iminoiodinanes, catalyzed by a copper(I) complex. nih.gov

The proposed mechanism for this transformation does not involve a direct [3+1] cycloaddition. Instead, it is believed to proceed through the formation of an aziridinyldiazoacetate intermediate. This intermediate then undergoes a metal-catalyzed ring expansion, extruding dinitrogen gas, to form the four-membered 1,2-dihydroazete ring. nih.gov This method provides direct access to functionalized azetine structures, which are valuable precursors for derivatives of azetidine-2-carboxylic acid. nih.gov Enantioselective versions of copper-catalyzed cycloadditions, while well-established for other systems like the synthesis of 1,2,3-triazoles via azide-alkyne cycloadditions, demonstrate the potential for developing asymmetric [3+1] routes to chiral 1,2-dihydroazetes. nih.govrsc.org

Reactant 1 (3-atom component)Reactant 2 (1-atom component source)CatalystKey FeatureProductReference
AlkenyldiazoacetateIminoiodinaneCopper(I)Proceeds via metal-catalyzed ring expansion of an aziridine (B145994) intermediateFunctionalized 2-Azetine nih.gov

Ring Expansion Approaches

Ring expansion strategies offer a powerful method for the construction of strained ring systems like azetines from more readily available smaller rings.

One of the key approaches to synthesizing 1-azetines involves the ring expansion of aziridines. This transformation can be effectively mediated by rhodium carbenoids. The reaction proceeds through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to yield the expanded four-membered ring. While the search results provide information on rhodium-catalyzed one-carbon ring expansion of aziridines to produce azetidines (saturated four-membered rings), the direct application to the synthesis of this compound (an unsaturated azetine) is a conceptually related but distinct transformation. nih.govresearchgate.netnih.govresearchgate.net The general principle involves the reaction of an aziridine with a diazo compound in the presence of a rhodium(II) catalyst. The rhodium carbene generated from the diazo compound attacks the nitrogen atom of the aziridine to form an aziridinium ylide. A subsequent nih.govuniba.it-Stevens rearrangement or a related pathway leads to the formation of the azetine ring. The specific substituents on the aziridine and the diazo compound determine the final structure of the product.

A notable example of this type of reaction is the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, which yields 2-vinyl azetidines. nih.gov This method highlights the potential of rhodium carbenoids to facilitate the expansion of the aziridine ring. researchgate.netnih.govresearchgate.net

ReactantsCatalystProductKey Features
Aziridines and Diazo CompoundsRhodium(II) catalystsAzetinesFormation of an aziridinium ylide intermediate followed by rearrangement.
Aziridines and Vinyl-N-triftosylhydrazonesRhodium(II) catalysts2-Vinyl AzetidinesIn-situ formation of an alkenyl aziridinium ylide intermediate. nih.gov

Other Specialized Synthetic Routes

Beyond ring expansion, a variety of other specialized methods have been developed for the synthesis of 1,2-dihydroazetes and their derivatives.

A straightforward approach to synthesizing derivatives of 1,2-dihydroazete involves elimination reactions from appropriately substituted azetidines. For instance, this compound can be conceptually derived from a precursor like 1-acetylazetidin-3-yl methanesulfonate (B1217627). The methanesulfonate group serves as a good leaving group, and its elimination, typically induced by a base, would lead to the formation of the double bond within the four-membered ring, yielding the desired this compound. This method is a classical approach in organic synthesis for introducing unsaturation into cyclic systems.

A copper-catalyzed one-pot reaction provides a convergent route to functionalized 1,4-dihydroazete derivatives. thieme-connect.comresearchgate.net This multicomponent reaction involves the reaction of sulfonyl azides, terminal alkynes, and tetramethylguanidine. The proposed mechanism begins with the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the sulfonyl azide (B81097) to form a triazole intermediate. thieme-connect.com This intermediate is unstable and undergoes ring-opening to generate an α-diazoimino species, which then loses nitrogen gas to form a ketenimine. thieme-connect.com The ketenimine is subsequently trapped by tetramethylguanidine to form a zwitterionic adduct. This adduct then undergoes intramolecular cyclization and elimination of dimethylamine (B145610) to afford the 1,4-dihydroazete product. thieme-connect.com

Starting MaterialsCatalystReagentProduct
Sulfonyl Azides, Terminal AlkynesCopper(I) IodideTetramethylguanidine1,4-dihydro-N,N-dimethyl-3-aryl(alkyl)-4-aryl(alkyl)sulfoniminoazet-2-amine derivatives thieme-connect.com

Rhodium(II) catalysts are versatile in promoting reactions of diazo compounds. nih.govepa.gov The reaction of 2H-azirines with ethyl 2-acyl-2-diazoacetates in the presence of a rhodium(II) catalyst can lead to the formation of various nitrogen-containing heterocycles. researchgate.net The interaction of a rhodium carbene, generated from the diazoester, with the azirine can lead to ring expansion to form 1,2-dihydroazete derivatives. The specific outcome of these reactions is highly dependent on the substrates and reaction conditions. Rhodium(II) azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles, are also valuable intermediates in modern organic synthesis and can participate in various transformations. nih.gov

Flow chemistry has emerged as a powerful tool for the synthesis of strained and potentially unstable molecules like azetines. uniba.itnih.govacs.org A continuous flow synthesis of 2-substituted azetines has been developed starting from N-Boc-3-iodoazetidine. nih.govacs.org In this process, treatment with a strong base like lithium diisopropylamide (LDA) in a flow reactor induces an elimination reaction to form a 2-azetine intermediate. nih.gov This intermediate can be further deprotonated to generate an α-lithiated-2-azetine, which can then be trapped by various electrophiles downstream in the flow reactor to yield a range of 2-substituted 2-azetines. nih.gov This technique allows for the safe and efficient handling of reactive intermediates at temperatures higher than those typically used in batch processing. nih.govacs.org

Starting MaterialReagentIntermediateProduct
N-Boc-3-iodoazetidineLithium diisopropylamide (LDA)α-lithiated-2-azetine2-Substituted 2-azetines nih.gov

Functionalization and Derivatization of the 1,2-Dihydroazete Scaffold

The reactivity of the 1,2-dihydroazete ring is dominated by its strained π-bond, making it susceptible to addition reactions. nih.gov This characteristic allows for its use as a building block for a range of substituted and polycyclic azetidines. nih.gov Methodologies for functionalization often target this alkene subunit to create new stereogenic centers and introduce diverse functional groups.

The controlled functionalization of the 1,2-dihydroazete ring to create specific isomers is a key challenge. The regioselectivity of addition reactions is inherently directed by the alkene functional group within the strained ring. Stereoselective methods are particularly valuable as they allow for the synthesis of enantioenriched nitrogen-containing compounds.

Recent advancements have demonstrated strategies for the stereoselective difunctionalization of the azetine core. One such strategy involves a one-pot sequence that utilizes a radical-polar crossover of organoborate derivatives to generate tri-substituted azetidines with high stereoselectivity. researchgate.net Another approach employs a copper/bisphosphine catalyst system to install both boryl and allyl functionalities across the double bond, creating two new stereogenic centers simultaneously. researchgate.net This latter method represents a significant development in the asymmetric boryl alkylation of C=C bonds within strained heterocyclic systems. researchgate.net These methods transform the unsaturated 1,2-dihydroazete scaffold into more complex, saturated azetidine derivatives with defined stereochemistry.

Table 1: Stereoselective Functionalization Approaches for the Azetine Scaffold This table is interactive and searchable.

Method Catalyst/Reagent System Functional Groups Introduced Key Feature
Radical-Polar Crossover Organoborate Derivatives Two distinct carbon substituents Creates two C-C bonds in one pot
Asymmetric Borylation Cu/bisphosphine Boryl and Allyl groups Concomitant construction of two stereocenters

The synthesis of specific derivatives of the this compound core allows for the introduction of functional handles for further elaboration or for tuning the molecule's properties.

Ester and Carboxylate Derivatives

A notable example is the synthesis of 1,2-dihydroazete-3-methyl ester, an important intermediate for various biologically relevant molecules. researchgate.net A multi-step synthesis route has been developed that is suitable for larger-scale production due to its use of simple steps and mild reaction conditions. researchgate.net The process begins with the esterification of azetidine-3-carboxylic acid, followed by subsequent substitution and hydrolysis steps to yield the final product. researchgate.net This synthetic pathway provides valuable experimental groundwork for producing key intermediates for complex natural products and pharmaceutical agents. researchgate.net

Table 2: Synthesis of 1,2-dihydroazete-3-methyl ester This table is interactive and searchable.

Step Starting Material Reagents and Conditions Product Yield
1. Esterification Azetidine-3-carboxylic acid Acetyl chloride, CH₃OH 3-methyl ester-azetidine 89%
2. Bromination 3-methyl ester-azetidine AIBN, NBS, THF, 70°C Bromo-substituted intermediate Not specified
3. Elimination/Hydrolysis Bromo-substituted intermediate DMSO, LiOH, 1,4-dioxane, CH₂Cl₂, 120°C 1,2-dihydroazete-3-methyl ester Not specified

Pyridyl-Substituted Derivatives

While methods for introducing aromatic and heteroaromatic groups are crucial in medicinal chemistry, specific methodologies for the direct synthesis of pyridyl-substituted this compound derivatives are not extensively detailed in the reviewed scientific literature. General strategies often rely on cross-coupling reactions, but their application to this specific strained heterocycle requires further investigation.

Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 1,2 Dihydroazete

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The analysis of 1-acetyl-1,2-dihydroazete would typically involve a suite of one- and two-dimensional NMR experiments.

One-Dimensional NMR (¹H and ¹³C NMR) Techniques

One-dimensional ¹H and ¹³C NMR spectra form the foundation of structural analysis.

In the absence of experimental data, a hypothetical analysis would predict distinct chemical shifts for the protons and carbons of the this compound molecule. The acetyl group would exhibit a characteristic singlet for the methyl protons and two signals in the ¹³C spectrum for the methyl and carbonyl carbons. The dihydroazete ring protons would show complex splitting patterns and chemical shifts influenced by the nitrogen atom, the double bond, and the acetyl group's electronic effects. The equivalence or non-equivalence of the methylene protons would provide insight into the molecule's symmetry.

Analysis of spin-spin coupling patterns and the magnitude of coupling constants (J-values) in the ¹H NMR spectrum would be crucial for determining the connectivity of protons within the dihydroazete ring. Vicinal (³J) and geminal (²J) coupling constants would help establish the relative positions of the protons.

Two-Dimensional NMR Techniques

Two-dimensional NMR experiments are essential for unambiguously assigning signals and elucidating complex structures.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the dihydroazete ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum.

NOESY or NOE difference spectroscopy experiments would provide information about the through-space proximity of protons. This data would be instrumental in determining the preferred conformation of the four-membered ring and the orientation of the acetyl group relative to the ring.

Without access to the primary NMR data for this compound, a detailed and accurate discussion of its spectroscopic characterization and structural elucidation is not possible. The scientific community would benefit from the publication of such data to further the understanding of this and related heterocyclic systems.

Dynamic NMR Studies for Atropisomerism and Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the time-dependent properties of molecules, such as conformational changes and hindered rotation around single bonds, which can give rise to atropisomerism. In such studies, NMR spectra are recorded at various temperatures. Changes in the appearance of the signals, such as broadening or coalescence, can provide quantitative information about the energy barriers associated with the dynamic processes.

For this compound, a dynamic NMR study would be crucial to understanding the rotational barrier around the N-C(O) amide bond. Due to the partial double bond character of the amide linkage, rotation is often restricted, potentially leading to distinct conformers that could be observed at low temperatures. As the temperature is increased, the rate of rotation may increase, causing the separate signals of the conformers to broaden and eventually merge into a single, averaged signal. Analysis of this temperature-dependent behavior would allow for the calculation of the activation energy (ΔG‡) for this rotational process. However, no specific studies detailing such investigations for this compound have been found.

X-ray Crystallography

X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A successful SCXRD study on this compound would reveal its exact solid-state conformation, including the planarity of the azete ring and the orientation of the acetyl group relative to the ring. At present, there are no published crystal structures for this compound in crystallographic databases.

From the data obtained in an SCXRD experiment, a wealth of structural parameters can be extracted and analyzed.

ParameterDescriptionExpected Information for this compound
Bond Lengths The distances between the nuclei of two bonded atoms.Would provide insight into the bonding characteristics, such as the degree of double bond character in the amide C-N bond and within the dihydroazete ring.
Bond Angles The angles formed between three connected atoms.Would define the geometry around each atom, indicating, for example, the deviation from ideal sp² or sp³ hybridization and the strain within the four-membered ring.
Dihedral Angles The angles between two intersecting planes, defined by four atoms.Would describe the conformation of the molecule, particularly the torsion angle around the N-C(O) bond and the puckering of the dihydroazete ring, if any.

Without experimental crystallographic data, a detailed analysis of these parameters for this compound is not possible.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected, corresponding to the intact molecule with one electron removed. The mass of this ion would confirm the molecular weight of the compound. Subsequent fragmentation of the molecular ion would produce a series of daughter ions, creating a unique fragmentation pattern that acts as a molecular fingerprint.

Hypothetical Fragmentation Data Table:

m/z ValuePossible Fragment IonPotential Neutral Loss
97[C₅H₇NO]⁺(Molecular Ion)
54[C₃H₄N]⁺Loss of acetyl group (CH₃CO)
43[CH₃CO]⁺Loss of dihydroazete radical

This table represents a hypothetical fragmentation pattern. The actual fragmentation would depend on the relative stability of the resulting ions and neutral fragments. A detailed analysis of the fragmentation pathways would require experimental data, which is currently not available in the reviewed literature for this compound.

Computational and Theoretical Studies on 1 Acetyl 1,2 Dihydroazete

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgajol.info It is particularly well-suited for optimizing molecular geometries, exploring reaction pathways, and analyzing electronic structures for systems like 1-acetyl-1,2-dihydroazete.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. cnr.it For this compound, this process would determine key bond lengths, bond angles, and dihedral angles. The four-membered dihydroazete ring is inherently strained, and its geometry is a balance between this strain and electronic effects from the acetyl group and the endocyclic double bond. wiley.com

Studies on related N-acetylated cyclic amino acids, such as N-acetyl-azetidine-2-carboxylic acid (a saturated four-membered ring), show that the ring conformation is significantly influenced by Baeyer strain and allylic strain, often resulting in a more planar structure compared to five- or six-membered rings. wiley.com In the case of this compound, the acetyl group can exist in different conformations relative to the ring. Computational analysis, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would identify the most stable conformer by comparing the optimized energies of various initial geometries. researchgate.netnih.gov For instance, the rotation around the N-C(O) bond would be a key aspect of the conformational analysis, similar to studies on N-acetyl-L-tryptophan-N-methylamide. conicet.gov.ar The planarity of the dihydroazete ring itself is also of interest; ab initio calculations on related bicyclic systems containing a dihydroazete ring have shown it to be nearly planar. acs.orgnih.gov

Table 1: Predicted Conformational Effects in N-Acetylated Rings This table is illustrative, based on findings from related systems.

Energetic Landscape and Stability Studies

The energetic landscape provides insight into the relative stabilities of different isomers and conformers. aps.org For this compound, a key characteristic is its high ring strain energy, a feature common to four-membered rings. researchgate.net Computational studies on the parent 1,2-dihydroazete have determined its conventional strain energy using isodesmic, homodesmotic, and hyperhomodesmotic models with various DFT functionals (B3LYP, wB97XD, M06-2X). researchgate.netresearchgate.net These calculations quantify the energetic penalty associated with the small bond angles and puckered conformation of the ring.

The stability of this compound is also influenced by its substituent. The acetyl group may offer some electronic stabilization through conjugation with the nitrogen lone pair, but it also introduces steric interactions. DFT calculations are crucial for evaluating these competing effects. Furthermore, dihydroazetes can be thermally unstable, potentially undergoing electrocyclic ring-opening. ijert.orgmdpi.com Theoretical studies on the synthesis of related 2,3-dihydroazetes have shown that their thermal stability is significantly dependent on the substitution pattern. mdpi.comrsc.orgresearchgate.netspbu.ru DFT calculations can map the potential energy surface to identify the kinetic and thermodynamic favorability of such decomposition pathways compared to the ground state structure.

Transition State Analysis and Reaction Pathway Elucidation

DFT is extensively used to elucidate reaction mechanisms by locating transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products. e3s-conferences.orgyoutube.commdpi.com For this compound, two key reaction pathways are of interest: its formation and its ring-opening.

Formation Pathway : One synthetic route to dihydroazetes involves the 1,4-electrocyclization of 2-azabuta-1,3-dienes. mdpi.com DFT calculations have been performed on the acid-catalyzed rearrangement of 1-acyl-2-azabuta-1,3-dienes, which are precursors to related heterocycles. researchgate.net These studies show that the cyclization of the 2-azabutadiene is a key step catalyzed by acid. researchgate.net Similar computational modeling for this compound would involve locating the transition state for the cyclization of its precursor, 1-acetyl-2-azabuta-1,3-diene, to determine the activation energy and the influence of the acetyl group on the reaction kinetics.

Ring-Opening Pathway : The electrocyclic ring-opening of the parent 1,2-dihydroazete has been studied computationally, with the transition state located and the energy barrier calculated at various levels of theory, including DFT (B3LYP/6-311+G**). ijert.org The reaction is found to be a concerted pericyclic process with a significant activation barrier (35.0 – 73.7 kcal/mol depending on the method). ijert.org A similar analysis for this compound would reveal how the N-acetyl group alters the barrier height and the torquoselectivity (inward or outward rotation) of the ring-opening process.

Electronic Structure Analysis (HOMO, LUMO) and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. nih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.goviucr.org The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. ajol.infonih.gov

For this compound, DFT calculations would reveal the spatial distribution and energies of these orbitals. It is expected that the HOMO would have significant contributions from the nitrogen lone pair and the C=C π-system. The LUMO is likely to be a π* orbital associated with the C=C double bond and the acetyl C=O group. In studies of N-acetylated piperidine (B6355638) derivatives, the HOMO is often localized on the aromatic ring and the carbonyl group, while the LUMO is distributed more broadly across the molecule. nih.goviucr.orgiucr.org The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness, potential, and electrophilicity, providing a quantitative measure of the molecule's expected reactivity. ajol.info

Table 2: Illustrative Frontier Orbital Data for an N-Acetyl Heterocycle Data based on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, calculated at the B3LYP/6-311++G(d,p) level. nih.gov

Vibrational Spectroscopy Predictions and Theoretical Infrared Spectrum Generation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) spectra. By calculating harmonic vibrational frequencies from the second derivatives of energy, a theoretical IR spectrum can be generated. mdpi.com This calculated spectrum can then be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, DFT calculations would predict the frequencies and intensities of its fundamental vibrational modes. Key characteristic peaks would include:

C=O Stretch : A strong absorption band for the amide carbonyl group, typically expected in the 1650-1700 cm⁻¹ region.

C=C Stretch : An absorption associated with the endocyclic double bond, likely around 1600-1650 cm⁻¹.

C-H Stretches : Absorptions for sp² and sp³ C-H bonds, typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. spbu.ru The theoretical spectrum provides a detailed fingerprint of the molecule, aiding in its unambiguous identification.

Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock, MP2, Coupled Cluster)

While DFT is widely used, ab initio ("from first principles") methods provide a hierarchical route to achieving higher accuracy, albeit at a greater computational expense. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the "gold standard," Coupled Cluster (CC) theory. researchgate.netrsc.org

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. reddit.com While it neglects electron correlation, it serves as a common starting point for more advanced methods. researchgate.net Møller-Plesset perturbation theory, most commonly at the second order (MP2), improves upon HF by adding a correction for electron correlation. researchgate.net

For strained systems like dihydroazetes, including electron correlation is important for accurate descriptions. nih.gov Studies on the parent 1,2-dihydroazete and related bicyclic systems have employed both HF and MP2 methods. acs.orgnih.govijert.org For example, in the study of a Dewar pyrimidinone containing a dihydroazete ring, full geometry optimization with the inclusion of electron correlation (at the MP2 level) was found to be necessary to achieve good agreement with experimental X-ray data, whereas HF calculations showed significant deviations. nih.gov

Coupled Cluster (CC) theory, particularly CCSD(T) which includes single, double, and a perturbative treatment of triple excitations, is considered one of the most accurate methods for calculating the energies and properties of small to medium-sized molecules. researchgate.netrsc.orgacs.org It is often used to benchmark the performance of other methods like DFT and MP2. researchgate.net Given the strained nature of this compound, CCSD(T) calculations would provide the most reliable predictions for its stability, reaction barriers, and other properties, though such calculations would be computationally demanding. researchgate.netnih.gov

Table 3: Comparison of Calculated Ring-Opening Barriers for 1,2-Dihydroazete Data from a computational study on the parent 1,2-dihydroazete, showing the variation in calculated activation energy (in kcal/mol) with different theoretical methods. ijert.org

Table of Compounds

}

Quantum Mechanical Approaches for Reaction Kinetics and Thermodynamics

A comprehensive review of scientific literature reveals a notable scarcity of specific computational and theoretical studies focused directly on the reaction kinetics and thermodynamics of this compound. While this particular N-acetylated four-membered heterocycle has not been the explicit subject of quantum mechanical analysis in published research, the methodologies applied to structurally similar compounds, such as its isomer N-acetyl-2-azetine and related azetidinones, provide a robust framework for understanding the likely theoretical approaches that would be employed for its study.

Quantum mechanical calculations are indispensable tools for elucidating the complex reaction mechanisms, transition states, and energy profiles of strained ring systems. For a molecule like this compound, theoretical investigations would likely focus on its stability, conformational landscape, and reactivity in various chemical transformations, such as cycloadditions and ring-opening reactions.

Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are standard for investigating such systems. nih.gov These approaches are used to generate potential energy surfaces, locate and characterize stationary points (reactants, products, intermediates, and transition states), and calculate key thermodynamic and kinetic parameters.

For instance, in the study of cycloaddition reactions involving related azetine systems, ab initio calculations have been crucial. They have been used to verify the existence of zwitterionic intermediates and to elucidate the nature of the ring-closure step, often identifying it as a conrotatory electrocyclic reaction, which is a key rate-determining step. acs.org Theoretical studies on the Staudinger synthesis of β-lactams (azetidin-2-ones), a reaction involving the cycloaddition of a ketene (B1206846) and an imine, have similarly relied on quantum mechanics to confirm a two-step mechanism. mdpi.com These studies detail the initial nucleophilic attack forming a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to form the final four-membered ring. mdpi.com This mechanistic insight is critical for explaining and predicting the stereoselectivity of such reactions. acs.orgmdpi.com

Furthermore, quantum mechanical methods are employed to understand conformational properties. For related N-methylated azapeptides, systematic examinations using HF/6-31G level calculations have generated potential energy surfaces by rotating key dihedral angles. nih.gov This allows for the identification of stable conformers and the energy barriers between them, which in turn influences the molecule's reactivity and spectroscopic properties. nih.gov

Should this compound be subjected to such theoretical analysis, researchers would likely employ similar computational strategies. Key areas of investigation would include:

Reaction Path Following: Calculating the minimum energy path for reactions such as Diels-Alder cycloadditions or thermal electrocyclic ring-opening to understand the sequence of bond-making and bond-breaking events.

Transition State Theory: Using the calculated energies of reactants and transition states to compute reaction rate constants and predict how temperature and structural modifications would affect reaction kinetics.

Thermochemical Analysis: Calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants, products, and intermediates to determine reaction spontaneity and equilibrium positions.

While specific data tables detailing activation energies or reaction enthalpies for this compound are not available in current literature, the established use of quantum mechanical approaches for analogous N-acetylated heterocycles demonstrates the powerful predictive capabilities of these methods for understanding the fundamental chemical behavior of such strained ring systems.

Reactivity and Reaction Mechanisms of 1 Acetyl 1,2 Dihydroazete

Cycloaddition Reactions

The carbon-carbon double bond in 1-acetyl-1,2-dihydroazete is susceptible to cycloaddition reactions, where it can react with various partners to form fused ring systems. The strain in the four-membered ring provides a thermodynamic driving force for these reactions.

A key example of this reactivity is the Lewis acid-catalyzed [4+2]-cycloaddition with imines. Stevenson and co-workers demonstrated that N-acetyl-1,2-dihydroazete reacts with aromatic imines in the presence of Yttrium triflate (Y(OTf)₃) as a catalyst. This reaction leads to the formation of azetidines fused to tetrahydroquinolines. These cycloadducts, however, can be unstable. researchgate.net This transformation highlights the utility of this compound in constructing complex, fused heterocyclic systems. researchgate.net

Table 1: Example of [4+2]-Cycloaddition of this compound

Diene Partner (Imine) Catalyst Product Reference

[3+2]-Cycloaddition reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the C=C bond of the azetine) to form a five-membered ring. This is a powerful method for heterocycle synthesis. While azetines, in general, are known to undergo such reactions, specific, well-documented examples of this compound reacting with common 1,3-dipoles like nitrile oxides, nitrile ylides, or nitrilimines are not prevalent in the reviewed literature. In principle, the double bond of the dihydroazete ring could serve as the dipolarophile to trap these reactive intermediates, which would lead to the formation of novel, fused polycyclic systems containing isoxazoline, pyrroline, or pyrazoline rings, respectively. However, dedicated studies detailing these specific transformations appear to be limited.

The reaction of alkenes with ketenes or isocyanates can proceed via a [2+2]-cycloaddition mechanism to form four-membered rings (cyclobutanones or β-lactams, respectively). Given that this compound already contains a strained four-membered ring, such a reaction would lead to a highly strained, fused bicyclic system. The literature reviewed does not provide specific examples of this compound participating in cycloaddition reactions with ketenes or isocyanates. The potential for such reactions remains an area for further exploration.

Ring-Opening and Ring-Expansion Reactions

Due to the inherent strain of the four-membered ring, this compound can undergo reactions that involve the cleavage of ring bonds. These transformations can lead to acyclic intermediates or expand into larger, more stable heterocyclic systems.

1,2-Dihydroazetes are known to undergo a facile 4π-electrocyclic ring-opening reaction to form the corresponding 1-azadiene. This process is typically thermodynamically favored due to the relief of ring strain. researchgate.net For the parent 1,2-dihydroazete, the ring-opened 1-azabutadiene is calculated to be significantly more stable. researchgate.net

However, the presence of an electron-withdrawing group on the nitrogen atom, such as the acetyl group in this compound, significantly stabilizes the cyclic structure. This stabilization slows down the rate of the electrocyclic ring-opening. researchgate.net This enhanced stability is crucial, as it allows this compound to be isolated and used as a synthetic building block in other reactions, such as the cycloadditions described above. researchgate.netresearchgate.net Nevertheless, under thermal conditions, the equilibrium between the cyclic dihydroazete and the open-chain N-acetyl-1-azabutadiene is a defining characteristic of its chemistry.

Table 2: Electrocyclic Ring Opening of this compound

Reactant Conditions Product (Intermediate) Key Feature Reference

The thermal electrocyclic ring-opening of this compound provides a direct pathway to larger nitrogen-containing heterocycles. The resulting N-acetyl-1-azabutadiene intermediate is an electron-deficient diene, making it an ideal candidate for inverse-electron-demand aza-Diels-Alder reactions. researchgate.net

In this role, the N-acetyl-1-azadiene can react with electron-rich dienophiles, such as enamines or enol ethers, to construct six-membered heterocyclic rings like pyridines and their derivatives. This strategy effectively uses the dihydroazete as a stable, masked precursor for the more reactive azadiene. researchgate.net For example, the reaction of N-acetyl-1,2-dihydroazete with aromatic imines, followed by trapping with aromatic amines, ultimately yields tetrahydroquinoline products, which are fused six-membered nitrogen heterocycles. researchgate.net This transformation demonstrates a ring-expansion strategy where the initial four-membered ring is converted into a more complex six-membered ring system.

Stereoselective Ring Opening Mechanisms

While specific studies on the stereoselective ring-opening of this compound are not extensively documented, the reactivity can be inferred from principles established for other strained N-acyl heterocycles, such as activated aziridines. The inherent ring strain of the dihydroazete ring makes it susceptible to nucleophilic attack, a process that can be highly stereoselective.

The mechanism is anticipated to proceed via an S_N2-type pathway, where a nucleophile attacks one of the electrophilic carbon atoms of the ring (C2 or C4), leading to a concerted ring-opening. The stereochemical outcome of this reaction is an inversion of configuration at the center of attack. The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors, including the substitution pattern on the ring. For instance, attack at the C4 position might be favored due to its proximity to the electron-withdrawing acetyl group, which can stabilize a partial negative charge in the transition state.

In the presence of a chiral catalyst or nucleophile, enantioselective ring-opening could be achieved, yielding chiral, non-racemic products. This approach is a cornerstone in the asymmetric synthesis of complex amines and other nitrogen-containing compounds. The reaction of N-sulfonyl-1,2-diazetidines with thiols, for example, results in a stereoselective cleavage of the N-N bond, demonstrating the susceptibility of strained four-membered rings to controlled bond breaking. msstate.edu

Addition Reactions

The carbon-carbon double bond in this compound is a key site for addition reactions, which can proceed through radical, acid-mediated, or base-mediated pathways. These reactions typically lead to the formation of more stable, saturated azetidine (B1206935) derivatives.

Radical additions to the C=C double bond of this compound are expected to be a viable pathway for functionalization. The reaction would initiate with the generation of a radical species, which then adds to the double bond. This addition can occur at either C3 or C4, forming a new carbon-centered radical intermediate on the adjacent carbon.

The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate. The stereoselectivity of the subsequent step, typically hydrogen atom abstraction from a donor molecule, would be influenced by the steric environment of the radical intermediate. In related systems, such as α-methylene-γ-lactams, the N-acetyl group can influence diastereoselectivity by participating in chelation with a Lewis acid, thereby directing the approach of the incoming radical. nih.gov A similar chelation-controlled strategy could potentially be employed to control the stereochemical outcome of radical additions to this compound.

A proposed mechanism is outlined below:

Initiation: A radical initiator (e.g., AIBN) generates a radical species (R•).

Propagation Step 1 (Addition): The radical (R•) adds to the C3 or C4 position of the dihydroazete ring, forming a substituted azetidinyl radical.

Propagation Step 2 (Chain Transfer): The azetidinyl radical abstracts a hydrogen atom from a hydrogen donor (e.g., (Me₃Si)₃SiH), yielding the final azetidine product and regenerating a radical to continue the chain.

The reactivity of this compound can be significantly modulated by the presence of acids or bases.

Acid-Mediated Transformations: In the presence of a Brønsted or Lewis acid, the acetyl group's carbonyl oxygen or the ring nitrogen can be activated through protonation or coordination. chemrxiv.orgchemrxiv.org This activation enhances the electrophilicity of the double bond, making it more susceptible to attack by weak nucleophiles. The reaction likely proceeds through a stepwise mechanism involving a cationic intermediate. The addition of a nucleophile (Nu-H) would result in a saturated azetidine derivative. The stereochemistry of such additions can often be controlled, favoring an anti-addition pathway across the double bond.

Condition Proposed Intermediate Potential Product
Brønsted Acid (H-A)Protonated Amide / Cationic Intermediatetrans-functionalized Azetidine
Lewis Acid (LA)Lewis Acid-Carbonyl Complextrans-functionalized Azetidine

Base-Mediated Transformations: Under basic conditions, transformations can also occur. A sufficiently strong base could potentially deprotonate the C4 position, which is alpha to the carbonyl group of the N-acetyl substituent. This would generate a carbanionic species or lead to an enolate-type structure. The resulting intermediate could then participate in various subsequent reactions, including alkylation or rearrangement, providing a pathway to differently substituted azetidines.

Metal-Catalyzed Transformations

Transition metals can catalyze a variety of transformations involving this compound, most notably hydrogenation reactions and potentially serving as intermediates in cycloisomerization processes.

The metal-catalyzed hydrogenation of the endocyclic double bond in 2-azetines, such as this compound, is a well-established method for the synthesis of the corresponding saturated azetidines. This transformation is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

The reaction is generally highly stereoselective, with hydrogen addition occurring from the less sterically hindered face of the molecule. This results in the syn-addition of two hydrogen atoms across the double bond, leading to the formation of cis-substituted azetidines. The choice of catalyst and reaction conditions can be tuned to achieve high yields and diastereoselectivity.

Catalyst Substrate Product Stereochemistry Reference
Pd/CN-Tosyl 2-Azetinecis-Azetidine nih.gov (from initial search)
Nickel-Zinc AlloysAcetylenic CompoundsSelective Hydrogenation acs.org
Nickel/BisphosphineKetiminesAsymmetric Hydrogenation x-mol.com

This method provides a reliable route to access highly functionalized azetidine scaffolds, which are valuable building blocks in medicinal chemistry and organic synthesis.

While not extensively documented for this compound itself, strained heterocycles can serve as transient intermediates in complex transition metal-mediated cycloisomerization reactions. It is plausible that a suitably functionalized acyclic precursor, such as an N-acetylated amino-enyne, could undergo a metal-catalyzed cyclization to transiently form a this compound ring.

In such a proposed pathway, the highly strained dihydroazete intermediate would likely not be isolated but would undergo a rapid subsequent rearrangement or ring-opening reaction, driven by the release of ring strain. This cascade process, mediated by the transition metal catalyst, could lead to the formation of more complex heterocyclic systems, such as pyrrolidines or piperidines. The specific reaction pathway and final product would be highly dependent on the nature of the metal catalyst, the ligand environment, and the structure of the starting material. The cycloisomerization of N-acyl sulfonamides, for example, demonstrates the utility of metal catalysts in forming cyclic imidates, highlighting the potential for similar transformations in related systems. researchgate.net

Synthetic Utility and Advanced Applications of 1 Acetyl 1,2 Dihydroazete and Its Derivatives

As Value-Added Building Blocks in Complex Organic Synthesis

The unique structure of the dihydroazete ring serves as a linchpin in the construction of intricate molecular frameworks that are of significant interest in medicinal chemistry and natural product synthesis.

The synthesis of polycyclic and fused heterocyclic compounds is a central goal in organic chemistry, as these motifs are prevalent in a vast number of natural products and pharmaceutical drugs. researchgate.netpolimi.it 1,2-Dihydroazetes, also known as 2-azetines, are valuable intermediates for creating these complex structures due to the inherent reactivity of their strained four-membered ring. nih.govresearchgate.net The presence of both an imine functional group in 1-azetines and a carbon-carbon double bond in 2-azetines allows them to participate in various cycloaddition reactions, which rapidly build molecular complexity and form fused heterocyclic systems. nih.gov

One of the most powerful strategies involves using 2-azetines as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, an N-acetyl-2-azetine can react with various dienes under thermal conditions to produce complex polycyclic adducts with high selectivity. nih.gov This approach provides a direct pathway to fused azetidine-containing scaffolds. nih.gov

Furthermore, 1-azetines can undergo [3+2] cycloaddition reactions with a range of 1,3-dipoles. nih.gov Reactions with nitrile oxides or cyclopropenones lead to the formation of fused bicyclic structures containing both a four- and a five-membered ring. nih.gov These reactions are attractive because they construct challenging molecular architectures in a single step. nih.gov The resulting polycyclic products are often labile under mild acidic conditions, allowing for further synthetic transformations. nih.gov The ability of the azetine ring to participate in these diverse cycloaddition pathways underscores its utility as a precursor for generating a wide array of complex, fused heterocyclic scaffolds. rsc.orgfrontiersin.org

Derivatives of 1,2-dihydroazete have been identified as crucial intermediates in the synthesis of high-value, biologically active molecules. Research has highlighted the role of 1,2-dihydroazete-3-methyl ester, a related derivative, as a key building block for synthesizing precursors to Forskolin and inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. researchgate.net

Forskolin is a complex diterpene natural product used to treat cardiovascular and cerebrovascular diseases. researchgate.net HCV NS5B is an RNA-dependent RNA polymerase essential for the replication of the hepatitis C virus, making it a prime target for antiviral drug development. mdpi.comnih.gov The synthesis of a 1,2-dihydroazete-3-methyl ester intermediate provides a valuable experimental basis and a more suitable route for the industrial production of these complex therapeutic agents. researchgate.net The synthetic route to this key intermediate involves steps such as acylation, substitution, and hydrolysis under mild conditions. researchgate.net The development of potent inhibitors against the HCV NS5B polymerase is a significant area of research, with various molecular scaffolds being investigated. ucsd.edunih.gov The incorporation of the dihydroazete core provides a pathway to novel molecular architectures for this important drug target. researchgate.net

Table 1: Examples of Complex Molecular Architectures Synthesized from Dihydroazete Intermediates

Target Molecule Class Description Significance Source(s)
Forskolin Precursors Intermediates for the total synthesis of Forskolin. Forskolin is a natural product used in treating cardiovascular diseases. researchgate.net
HCV NS5B Inhibitors Molecules designed to inhibit the RNA-dependent RNA polymerase of the Hepatitis C virus. A key strategy in the development of direct-acting antiviral drugs to treat HCV infection. researchgate.netmdpi.com

In Polymer Science and Materials Chemistry

Beyond small molecule synthesis, 1,2-dihydroazete derivatives have emerged as promising monomers in polymer science, leading to the creation of advanced materials with tailored properties.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures from strained cyclic olefins. nih.govnih.gov Recently, 1,2-dihydroazete derivatives have been successfully employed as a new class of monomers for ROMP. nih.govresearchgate.net

The polymerization of N-substituted 1,2-dihydroazetes (N-DHAs) proceeds regioselectively using standard Grubbs-type ruthenium catalysts. nih.govresearchgate.net Research has shown that the choice of initiator significantly impacts the polymerization efficiency. For instance, Hoveyda-Grubbs second-generation catalyst (HG2) provides excellent conversion and control over the resulting polymer's molecular weight. researchgate.net The polymerization is "living," which allows for the synthesis of well-defined block copolymers by sequential monomer addition. rsc.org This control is demonstrated by the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio. researchgate.net

Table 2: Research Findings on the ROMP of N-Substituted 1,2-Dihydroazetes (N-DHAs)

Entry Monomer [M]/[I] Ratio Initiator Time (h) Theoretical Mn (g/mol) Experimental Mn (g/mol) Dispersity (Đ) Conversion (%)
1 N-DHA 100/1 G1 48 15900 25
2 N-DHA 100/1 G2 48 15900 11350 1.63 >95
3 N-DHA 100/1 G3 48 15900 <5 <5
4 N-DHA 100/1 HG2 42 15900 13290 1.43 >95

Data sourced from a study on the ROMP of 1,2-dihydroazete derivatives. researchgate.net N-DHA represents a model N-substituted 1,2-dihydroazete. G1, G2, G3, and HG2 are different generations of Grubbs catalysts.

A significant advantage of polymers derived from the ROMP of 1,2-dihydroazetes is their designed degradability. nih.govresearchgate.net Traditional polymers made via ROMP often have all-carbon backbones that are not readily degradable in biological or environmental settings. mit.edu The incorporation of 1,2-dihydroazete monomers introduces recurring enamide motifs into the polymer backbone. nih.govresearchgate.net

These enamide linkages are susceptible to hydrolysis under mild acidic conditions. nih.govresearchgate.net This chemical vulnerability allows the polymer chain to break down into smaller, well-defined molecules, specifically 3-aminopropanal (B1211446) derivatives. nih.govresearchgate.net This characteristic is highly desirable for biomedical applications, such as drug delivery vehicles or temporary tissue scaffolds, where the material needs to perform its function and then be safely cleared from the body. nih.govwiley-vch.de The ability to create functional polymers that can be degraded on demand expands the toolkit for materials chemists. kanagawa-u.ac.jprsc.orgrsc.org This work provides a flexible platform for designing a new generation of smart, degradable materials for targeted applications. nih.govresearchgate.netmdpi.com

Q & A

Q. How can the molecular structure of 1-Acetyl-1,2-dihydroazete be confirmed using spectroscopic methods?

To confirm the molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic shifts for the acetyl group and azetidine ring protons (e.g., δ ~2.1 ppm for acetyl CH3_3, δ ~3.5–4.5 ppm for azetidine protons). IR spectroscopy can confirm carbonyl stretching vibrations (~1700 cm1^{-1}). High-resolution MS (HRMS) provides molecular ion validation. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Q. What experimental conditions are critical for synthesizing this compound with high purity?

Synthesis protocols should prioritize inert atmospheres (e.g., N2_2) to prevent oxidation of the azetidine ring. Reaction parameters like temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of acetylating agents (e.g., acetyl chloride) must be optimized. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (hexane, mp 44–46°C) ensures purity. Analytical techniques (TLC, HPLC) validate intermediates and final products .

Q. How should researchers assess the thermal stability of this compound under varying conditions?

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2_2, O2_2) to determine decomposition temperatures and exothermic/endothermic events. Compare results with computational stability predictions (e.g., bond dissociation energies via DFT). Document discrepancies between experimental and theoretical data, and analyze potential causes (e.g., solvent interactions, moisture sensitivity) .

Advanced Research Questions

Q. What computational methods are most effective for predicting the reactivity of this compound in cycloaddition reactions?

Use quantum-chemical calculations (DFT with B3LYP/6-311++G(d,p) basis set) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [2+2] or [3+2] cycloadditions. Compare activation energies of competing pathways to identify kinetic vs. thermodynamic control. Validate predictions with experimental kinetic studies (e.g., time-resolved IR or NMR) under varying temperatures and catalysts .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Systematically replicate conflicting experiments under identical conditions (solvent, concentration, instrument calibration). Perform error analysis (e.g., Gaussian error propagation for NMR integration) and cross-validate with independent techniques (e.g., X-ray crystallography if crystalline). Publish raw datasets and computational input files to enable peer validation and reduce ambiguity .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

Explore chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric acylation reactions. Use polarimetric analysis and chiral HPLC to quantify enantiomeric excess (ee). Correlate catalyst structure (e.g., BINOL-derived phosphoric acids) with stereochemical outcomes via molecular dynamics simulations. Publish detailed stereochemical assignments (e.g., circular dichroism spectra) to support claims .

Data Presentation and Analysis

Q. How should large datasets from stability studies be presented to ensure reproducibility?

  • Raw Data: Include in supplementary materials (e.g., TGA/DSC thermograms, NMR FIDs).
  • Processed Data: Use tables to summarize key parameters (e.g., decomposition onset temperatures, % mass loss).
  • Statistical Analysis: Apply ANOVA or t-tests to compare replicates, reporting p-values and confidence intervals .
ParameterValue (± SD)Conditions
Decomposition Temp210.7±10.0°C760 mmHg, N2_2
Flash Point95.3±10.2°CClosed cup

Q. What methodologies validate the accuracy of computational models for this compound’s electronic properties?

Compare computed properties (e.g., dipole moment, electrostatic potential maps) with experimental data (X-ray charge density analysis). Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Publish benchmark studies comparing basis sets and functionals to guide method selection .

Critical Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Re-evaluate assay conditions (e.g., cell lines, solvent controls) and confirm compound purity via LC-MS. Perform dose-response curves to assess reproducibility. Use meta-analysis to identify trends across studies, and publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.